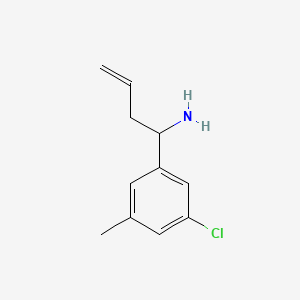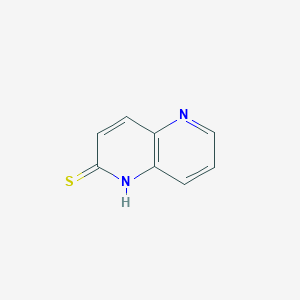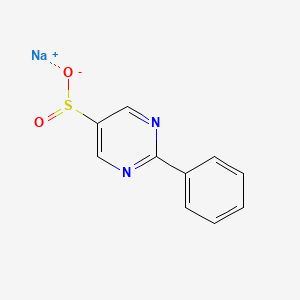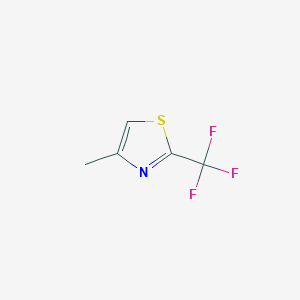![molecular formula C8H12O3 B12956870 Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endo-methyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic compound that belongs to the class of oxabicyclo compounds These compounds are characterized by their unique ring structure, which includes an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition process that forms a six-membered ring by reacting a diene with a dienophile. In this case, furan (the diene) reacts with an olefinic or acetylenic dienophile under controlled conditions to form the desired oxabicyclo compound. The reaction is usually carried out at elevated temperatures in an autoclave to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its unique ring structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the methyl and carboxylate groups, making it less versatile in certain reactions.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has an additional carboxylate group, which can influence its reactivity and applications.
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate: Similar to the endo-methyl variant but with different stereochemistry, affecting its interactions and properties.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
methyl (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChIキー |
UYMKMUZNHJKUQB-VQVTYTSYSA-N |
異性体SMILES |
COC(=O)[C@H]1C[C@H]2CC[C@@H]1O2 |
正規SMILES |
COC(=O)C1CC2CCC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)


![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)






![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
